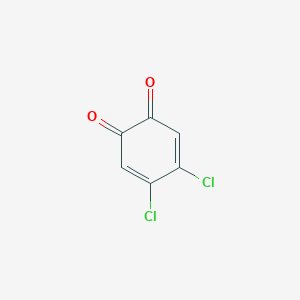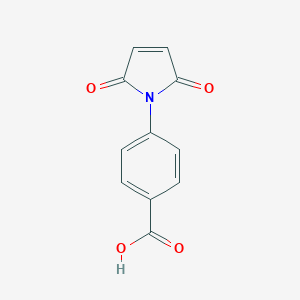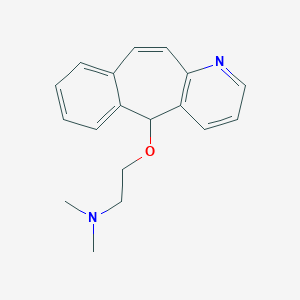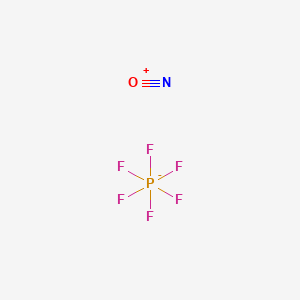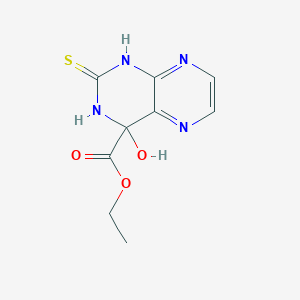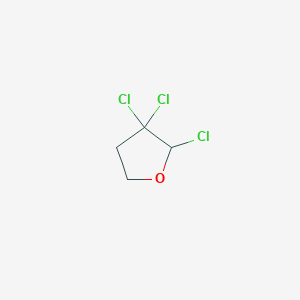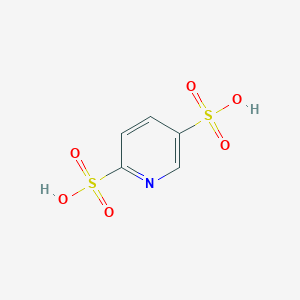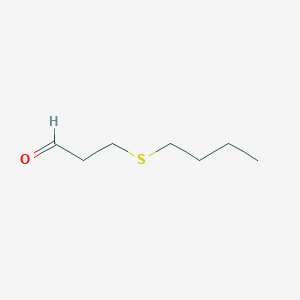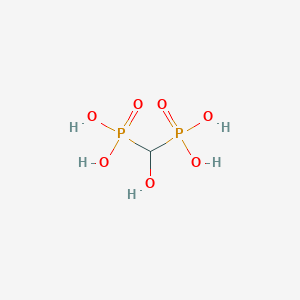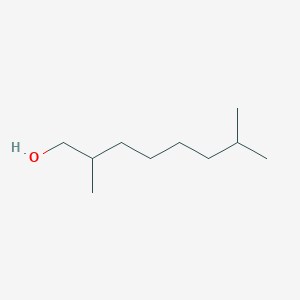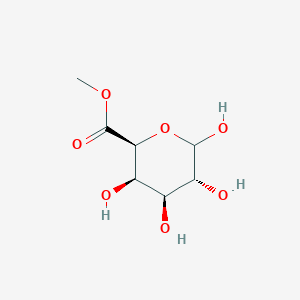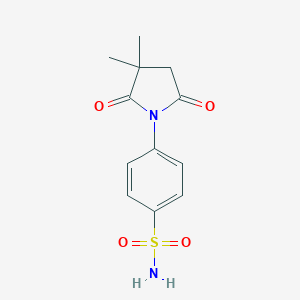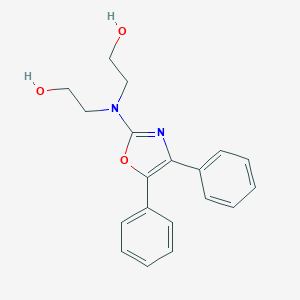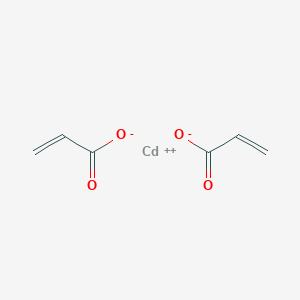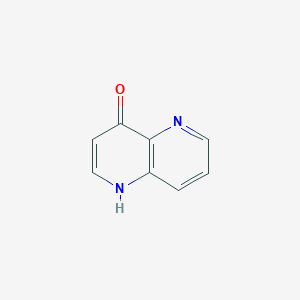
1,5-Naphthyridin-4-ol
描述
1,5-Naphthyridin-4-ol is a chemical compound with the molecular formula C8H6N2O . It has a molecular weight of 146.15 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 1,5-Naphthyridin-4-ol and its derivatives has been a subject of research over the years . For instance, four 1,5-naphthyridin-4-ol-containing platinum complexes, AtFOND, AtFNND, PBSOND, and PBSNND, have been synthesized and characterized for their photoluminescence (PL) and electroluminescence (EL) properties .Molecular Structure Analysis
The molecular structure of 1,5-Naphthyridin-4-ol is represented by the InChI code: 1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H, (H,9,11) . The compound has a monoisotopic mass of 146.048019 Da .Chemical Reactions Analysis
1,5-Naphthyridin-4-ol and its derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
1,5-Naphthyridin-4-ol is a solid compound . It has a molecular weight of 146.15 and is sealed in dry, room temperature conditions for storage .科学研究应用
Organic Semiconductors : A study by Wang et al. (2012) synthesized a series of 4,8-substituted 1,5-naphthyridines, showing properties suitable for electron-transport materials and hole-injecting/hole-transport materials. These compounds demonstrated potential as blue-emitting or blue-green-emitting materials for high-efficiency OLEDs applications (Wang et al., 2012).
Synthetic Organic Chemistry : Masdeu et al. (2020) reviewed the synthesis protocols for 1,5-naphthyridine and its versatility in synthetic organic chemistry, highlighting its importance in medicinal chemistry due to its range of biological activities (Masdeu et al., 2020).
Regioselective Metalations : Balkenhohl et al. (2017) described the use of Zn-, Mg-, and Li-TMP bases for successive regioselective metalations of the 1,5-naphthyridine scaffold, which is crucial in the preparation of OLED materials and potential antibacterial agents (Balkenhohl et al., 2017).
Pharmaceutical Research : Björk et al. (1996) investigated 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines for their effects on H+,K+-ATPase activity, although their inhibitory potency was not sufficiently high for pharmaceutical interest (Björk et al., 1996).
Ligands for Metal Complexes : Singh and Thummel (2009) elaborated 1,5-naphthyridine into new ligands for metal complexes, demonstrating its utility in inorganic chemistry (Singh & Thummel, 2009).
Reactivity and Biological Activities : Fuertes et al. (2020) reviewed the reactivity of 1,5-naphthyridine derivatives and examined their properties and applications, particularly in medicinal chemistry, due to their variety of biological activities (Fuertes et al., 2020).
Asymmetric Catalysis : Zhang et al. (2015) developed the first asymmetric hydrogenation of 1,5-naphthyridines, catalyzed by chiral cationic ruthenium diamine complexes. This method is applicable to the synthesis of optically pure 1,5-diaza-cis-decalins, useful in asymmetric synthesis (Zhang et al., 2015).
Potential in Medicinal Chemistry : A computational study identified the potential value of 1,5-naphthyridine derivatives for medicinal chemistry, leading to the development of robust synthetic protocols for these compounds (Júnior et al., 2016).
High-Performance OLEDs : Lu et al. (2019) studied three iridium(III) complexes with 1,5-naphthyridin-4-ol derivatives for OLEDs, demonstrating pure red emissions and high photoluminescence quantum yields. These complexes showed superior performance in OLED devices (Lu et al., 2019).
Wide Band Gap Materials for OLEDs : Liao et al. (2009) synthesized group III metal chelates based on 4-hydroxy-1,5-naphthyridine derivatives for OLEDs. These compounds exhibited deep blue fluorescence, wide band gap energy, and high charge carrier mobility, demonstrating their versatility in OLED applications (Liao et al., 2009).
安全和危害
未来方向
属性
IUPAC Name |
1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPLFNGUPLZYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901670 | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthyridin-4-ol | |
CAS RN |
5423-54-1, 16795-72-5 | |
| Record name | 5423-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Naphthyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-naphthyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



